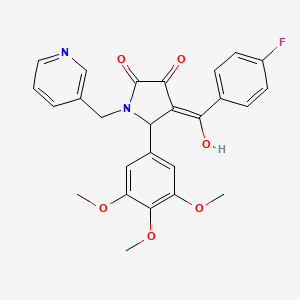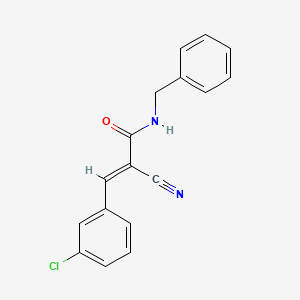
4-Methyl-3-(methylamino)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(methylamino)phenylboronic acid is a chemical compound with the molecular formula C8H12BNO2 and a molecular weight of 165 . It is commonly used in organic synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12BNO2/c1-6-3-4-7(9(11)12)5-8(6)10-2/h3-5,10-12H,1-2H3 . This indicates that the compound has a planar structure with a minor bend around the C-B bond .Chemical Reactions Analysis
Boronic acids, including this compound, are known to participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura coupling, which is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . Another reaction involves the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis
This compound is a white to yellow powder . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Applications De Recherche Scientifique
Material Science and Nanotechnology
Phenylboronic acid-containing nanomaterials exhibit unique stimuli-responsive characteristics, making them suitable for biomedical applications. Hasegawa et al. (2015) synthesized phenylboronic acid-containing nanoparticles (PBANPs) via aqueous dispersion polymerization, revealing their potential for morphology-related effects due to their framboidal morphology and reversible swelling behavior (Hasegawa, Nishida, & Vlies, 2015).
Biomedical Engineering and Drug Delivery
Phenylboronic acid derivatives are investigated for their interaction with sugars, which can be exploited in drug delivery systems. Cheng et al. (2012) developed novel self-assembled hybrid nanoparticles for improving nasal adsorption of insulin, demonstrating non-cytotoxicity and efficient internalization into cells (Cheng, Zhang, Xiang, Wang, Zheng, Lu, & Li, 2012). Additionally, Yang et al. (2019) used phenylboronic acid-modified polyamidoamine as a tumor-targeting carrier for gene therapy, showing significant anti-proliferative effects and suppression of tumor growth (Yang, Zhang, Liu, Shi, Han, & Li, 2019).
Organic Synthesis
Phenylboronic acids play a crucial role in organic synthesis, enabling the creation of complex molecules. Yamamoto and Kirai (2008) demonstrated the synthesis of 4-arylcoumarins via Cu-catalyzed hydroarylation with arylboronic acids, a method effective for synthesizing biologically active compounds (Yamamoto & Kirai, 2008). Furthermore, Giri et al. (2007) achieved Pd-catalyzed methylation and arylation of C-H bonds in carboxylic acids using phenylboronate, demonstrating the versatility of phenylboronic acids in C-H activation and C-C coupling reactions (Giri, Maugel, Li, Wang, Breazzano, Saunders, & Yu, 2007).
Orientations Futures
Propriétés
IUPAC Name |
[4-methyl-3-(methylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2/c1-6-3-4-7(9(11)12)5-8(6)10-2/h3-5,10-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZUEWUVKXDSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)NC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2824022.png)
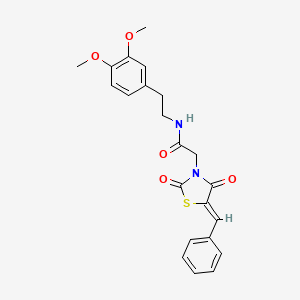
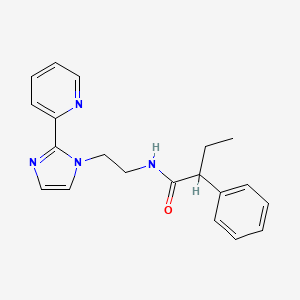
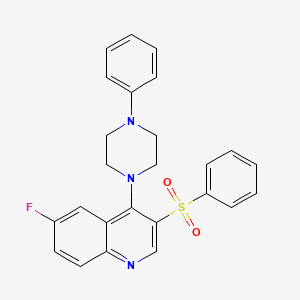
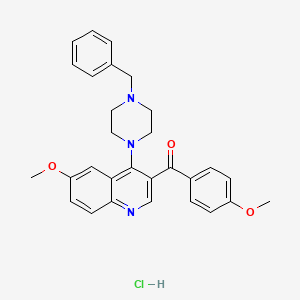
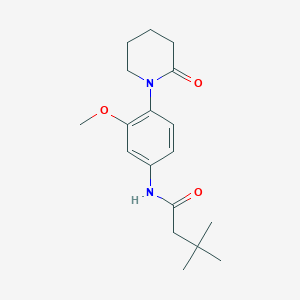
![Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2824034.png)
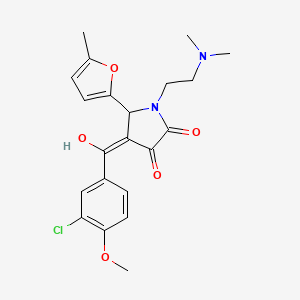

![2-{2,4-Dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}acetic acid hydrate](/img/structure/B2824040.png)
![2-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2824041.png)
